molecular formula C18H25N3O2 B6905009 N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

Cat. No.: B6905009
M. Wt: 315.4 g/mol
InChI Key: MHCCWEMGFMXUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Benzyl chloride, potassium carbonate

    Conditions: Reflux in acetonitrile

    Product: N-[cyclopentyl(phenyl)methyl]piperazine-2,5-dione

  • Step 4: Formation of Final Compound

      Reagents: Acetic anhydride, pyridine

      Conditions: Room temperature

      Product: N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

    Properties

    IUPAC Name

    N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H25N3O2/c22-16-12-21(11-10-19-16)13-17(23)20-18(15-8-4-5-9-15)14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2,(H,19,22)(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MHCCWEMGFMXUCK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CN3CCNC(=O)C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H25N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    315.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the cyclopentyl and phenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

    • Step 1: Synthesis of Piperazine Ring

        Reagents: Ethylenediamine, diethyl oxalate

        Conditions: Reflux in ethanol

        Product: Piperazine-2,5-dione

    Chemical Reactions Analysis

    Types of Reactions

    N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

      Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopentyl groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Hydrogen gas with palladium on carbon

      Substitution: Sodium hydride in DMF for nucleophilic substitution

    Major Products

      Oxidation: Formation of carboxylic acids or ketones

      Reduction: Formation of alcohols or amines

      Substitution: Introduction of various functional groups like halides or alkyl groups

    Scientific Research Applications

    N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for its potential as a biochemical probe.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(phenylmethyl)-2-(3-oxopiperazin-1-yl)acetamide
    • N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperidin-1-yl)acetamide
    • N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)propionamide

    Uniqueness

    N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.